3-(Carboxymethyl)adamantane-1-carboxylic acid synthesis and characterization
3-(Carboxymethyl)adamantane-1-carboxylic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Carboxymethyl)adamantane-1-carboxylic Acid
Foreword: The Adamantane Scaffold in Modern Drug Discovery
Adamantane, the smallest diamondoid, is a rigid, lipophilic, and three-dimensionally symmetric hydrocarbon cage.[1][2] Its unique structural and physicochemical properties have made it a privileged scaffold in medicinal chemistry.[3][4] The incorporation of an adamantyl moiety into a drug candidate can significantly enhance its therapeutic profile by improving lipophilicity, modulating pharmacokinetics, and providing a rigid anchor for the precise spatial orientation of pharmacophoric groups.[2][5] This has led to the development of several successful drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[2][3]
3-(Carboxymethyl)adamantane-1-carboxylic acid (also known as 3-carboxy-1-adamantaneacetic acid) is a bifunctional derivative of adamantane, featuring two carboxylic acid groups at the 1 and 3 bridgehead positions, one directly attached and the other via a methylene spacer.[6] This structure offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules, such as linkers in drug delivery systems or as a core for creating multivalent ligands. This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methodologies for this compound, aimed at researchers and scientists in the field of drug development.
Part 1: Synthesis of 3-(Carboxymethyl)adamantane-1-carboxylic Acid
While numerous methods exist for the functionalization of the adamantane core, a direct, single-step synthesis of 3-(Carboxymethyl)adamantane-1-carboxylic acid from simple precursors is not extensively documented. The proposed synthetic pathway is a multi-step process designed for efficiency and control, starting from the commercially available 1-adamantanecarboxylic acid. This route leverages the well-established chemistry of adamantane, particularly its propensity to form stable carbocations at the bridgehead positions under acidic conditions.[7]
Proposed Synthetic Pathway
The synthesis is envisioned in three main stages:
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Bromination: Introduction of a bromine atom at the 3-position of 1-adamantanecarboxylic acid.
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Cyanomethylation: Substitution of the bromine with a cyanomethyl group via nucleophilic substitution.
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid to yield the final product.
Caption: Proposed synthetic pathway for 3-(Carboxymethyl)adamantane-1-carboxylic acid.
Experimental Protocol: A Step-by-Step Guide
Stage 1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid
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Rationale: This step utilizes a bromination reaction in a strong acid medium. The sulfuric acid facilitates the formation of an adamantyl carbocation at a bridgehead position, which is then attacked by bromine. Starting with 1-adamantanecarboxylic acid directs the second functionalization to the other bridgehead positions (3, 5, or 7).
-
Protocol:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 1-adamantanecarboxylic acid (1.0 eq) in concentrated sulfuric acid (98%).
-
Add a catalytic amount of silver sulfate (Ag₂SO₄) to the mixture.
-
Slowly add bromine (1.1 eq) dropwise to the stirred solution at room temperature.
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After the addition is complete, heat the reaction mixture to 60-70°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitate formed is collected by vacuum filtration and washed thoroughly with cold water to remove excess acid.
-
The crude product is then washed with a sodium thiosulfate solution to remove any remaining bromine.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-1-adamantanecarboxylic acid.
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Stage 2: Synthesis of 3-(Cyanomethyl)adamantane-1-carboxylic Acid
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Rationale: This is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion to form a carbon-carbon bond. The nitrile group serves as a precursor to the carboxymethyl group.
-
Protocol:
-
Dissolve 3-bromo-1-adamantanecarboxylic acid (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours.
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After cooling, pour the reaction mixture into water and acidify with dilute HCl to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to yield crude 3-(cyanomethyl)adamantane-1-carboxylic acid.
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Stage 3: Synthesis of 3-(Carboxymethyl)adamantane-1-carboxylic Acid
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Rationale: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under basic conditions, followed by acidification.
-
Protocol:
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Suspend the crude 3-(cyanomethyl)adamantane-1-carboxylic acid (1.0 eq) in an aqueous sodium hydroxide solution (e.g., 10-20% NaOH).
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Heat the mixture to reflux for 6-8 hours until the evolution of ammonia gas ceases.
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Cool the reaction mixture and filter to remove any insoluble impurities.
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Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until a white precipitate forms (pH ~2-3).
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Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven.
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The final product, 3-(carboxymethyl)adamantane-1-carboxylic acid, can be further purified by recrystallization if necessary.
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| Parameter | Stage 1: Bromination | Stage 2: Cyanomethylation | Stage 3: Hydrolysis |
| Starting Material | 1-Adamantanecarboxylic Acid | 3-Bromo-1-adamantanecarboxylic Acid | 3-(Cyanomethyl)adamantane-1-carboxylic Acid |
| Key Reagents | Br₂, H₂SO₄, Ag₂SO₄ (cat.) | NaCN, DMSO | NaOH, HCl |
| Temperature | 60-70°C | 80-90°C | Reflux (~100°C) |
| Reaction Time | 4-6 hours | 8-12 hours | 6-8 hours |
| Workup | Ice quench, filtration | Acidification, filtration | Acidification, filtration |
Part 2: Characterization of 3-(Carboxymethyl)adamantane-1-carboxylic Acid
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques and elemental analysis provides a self-validating system for verification.
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The disubstituted adamantane cage lacks the high symmetry of the parent hydrocarbon, leading to more complex spectra.[8]
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¹H NMR Spectroscopy: The spectrum is expected to show several broad signals corresponding to the protons of the adamantane cage. The methylene protons adjacent to the carboxylic acid (-CH₂-COOH) would appear as a distinct singlet. The two acidic protons of the carboxyl groups will likely appear as a very broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
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¹³C NMR Spectroscopy: The spectrum will show distinct signals for the two carbonyl carbons of the carboxylic acids, the quaternary carbons of the adamantane cage at positions 1 and 3, and the various CH and CH₂ groups of the cage.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| -COOH | 10.0 - 12.0 (very broad s, 2H) | 175 - 185 |
| -CH₂-COOH | ~2.2 (s, 2H) | 35 - 45 |
| Adamantane CH | 1.8 - 2.1 (m) | 35 - 45 |
| Adamantane CH₂ | 1.6 - 1.9 (m) | 25 - 35 |
| Adamantane C (quaternary) | - | 40 - 50 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-(carboxymethyl)adamantane-1-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid groups and the adamantane cage.[9][10]
-
Protocol:
-
Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
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| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Very broad |
| C-H stretch (Adamantane) | 2850 - 2950 | Strong, sharp |
| C=O stretch (Carboxylic acid) | 1680 - 1720 | Very strong, sharp |
| C-O stretch / O-H bend | 1210 - 1440 | Medium to strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[11]
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Analyze using an electrospray ionization (ESI) source in negative ion mode.
-
-
Expected Data: The molecular formula is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol .[6]
-
Molecular Ion: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 237.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂.[12] The adamantane cage may also undergo characteristic fragmentation.
-
| Ion | Expected m/z | Description |
| [M-H]⁻ | 237 | Deprotonated molecular ion |
| [M-H-H₂O]⁻ | 219 | Loss of water |
| [M-H-CO₂]⁻ | 193 | Loss of carbon dioxide |
| [Ad-CH₂COOH]⁻ | 193 | Loss of carboxymethyl group from C3 and H from C1-COOH |
Elemental Analysis
This technique provides the percentage composition of carbon and hydrogen, which can be compared against the theoretical values calculated from the molecular formula (C₁₃H₁₈O₄).
-
Theoretical Values:
-
Carbon (C): 65.53%
-
Hydrogen (H): 7.61%
-
-
Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values to confirm the purity and elemental composition of the synthesized compound.
Conclusion
The adamantane scaffold continues to be a cornerstone in the design of novel therapeutics. 3-(Carboxymethyl)adamantane-1-carboxylic acid represents a versatile, bifunctional building block with significant potential for applications in drug discovery and materials science. The multi-step synthetic route outlined in this guide, while requiring careful execution, is based on reliable and well-understood organic reactions. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures a self-validating process to confirm the structure and purity of the final product. This guide provides researchers with the foundational knowledge and practical insights necessary to synthesize and utilize this valuable compound in their scientific endeavors.
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